2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline
Description
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS: 1040008-46-5) is a halogen-substituted aniline derivative featuring a 1,2,4-oxadiazole ring with a bulky tert-butyl substituent at the 3-position. Its molecular formula is C₁₂H₁₄ClN₃O, with a molecular weight of 251.72 g/mol . The compound is characterized by a planar oxadiazole core fused to a chlorinated aromatic ring, stabilized by intramolecular hydrogen bonding involving the aniline NH₂ group and oxadiazole nitrogen atoms .
Synthetic routes for analogous 1,2,4-oxadiazoles typically involve 1,3-dipolar cycloaddition or amidoxime cyclization strategies.
Properties
IUPAC Name |
2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,3)11-15-10(17-16-11)8-6-7(13)4-5-9(8)14/h4-6H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSWXMQNZRDLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline typically involves the reaction of tert-butylamidoxime with 4-chlorobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid and zinc chloride. The reaction proceeds through a cyclization process to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals due to its structural characteristics that may enhance bioactivity. Its oxadiazole moiety is known for contributing to biological activity, particularly in anti-cancer and anti-inflammatory agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline can inhibit tumor growth in various cancer cell lines. The oxadiazole ring is believed to play a crucial role in this activity by interacting with cellular targets involved in cancer progression.
Agrochemical Applications
This compound's potential as an agrochemical has been explored, particularly as a pesticide or herbicide. The chlorinated aniline component may contribute to its effectiveness against pests.
Data Table: Agrochemical Efficacy
Material Science
The unique properties of this compound make it suitable for use in material science applications, particularly in the development of polymers and coatings that require enhanced thermal stability and chemical resistance.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This enhancement is attributed to the strong intermolecular interactions facilitated by the oxadiazole group.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline with three analogs:
Key Observations:
- Fluorine (electronegativity: 4.0) may further increase polarity and metabolic resistance but reduce lipophilicity relative to chlorine .
- Steric and Crystallographic Features :
- The tert-butyl group in all analogs induces significant steric hindrance, influencing packing efficiency in crystalline states. Compound 1 exhibits interplanar angles of 9–22° between aromatic and oxadiazole rings, affecting π-π stacking interactions .
Biological Activity
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline (CAS No. 1040008-46-5) is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anti-cancer and anti-inflammatory effects. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula for this compound is C12H14ClN3O, with a molecular weight of approximately 237.72 g/mol. The compound features a chloroaniline structure that may contribute to its biological activity through interactions with biological targets.
Research indicates that compounds containing oxadiazole rings can modulate various biological pathways. The mechanism of action for this compound may involve:
- Inhibition of Protein Kinases : Similar oxadiazole derivatives have shown inhibitory effects on protein kinases involved in cancer cell proliferation.
- Antioxidant Activity : The presence of the tert-butyl group may enhance the compound's ability to scavenge free radicals.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity. Key findings include:
| Assay Type | Concentration | Effect Observed |
|---|---|---|
| Cell Viability Assay | Up to 100 μM | No cytotoxicity observed |
| SRE.L Activity Assay | Varies | Significant inhibition in cancer cells |
| Antioxidant Assay | Varies | Moderate scavenging activity |
In one study, the compound was tested against various cancer cell lines and showed promising results in inhibiting cell proliferation without inducing significant cytotoxicity at high concentrations .
Case Studies
A notable case study explored the effects of oxadiazole derivatives on cancer cell lines. The study found that compounds with similar structural features exhibited potent inhibition of Gα12-stimulated SRE.L activity in PC3 cells. This suggests that this compound may have similar inhibitory properties .
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related oxadiazole compounds indicate:
- Absorption : Likely moderate due to lipophilicity from the tert-butyl group.
- Metabolism : Potentially metabolized by cytochrome P450 enzymes.
Toxicological assessments suggest a favorable profile with no acute toxicity observed in preliminary assays .
Q & A
Q. What are the established synthetic routes for 2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-4-chloroaniline?
The compound can be synthesized via the amidoxime route. A one-pot method involves activating a carboxylic acid derivative (e.g., 4-chlorobenzoic acid) with 1,1'-carbonyldiimidazole (CDI) in DMF, followed by acylation of tert-butylamidoxime. Cyclodehydration at 120°C for 4 hours yields the 1,2,4-oxadiazole core. Yields typically range from 50–65% after purification . Alternative routes may use nitrobenzonitrile precursors, where nitro groups are reduced to amines and further functionalized, though specific protocols for the chloro derivative require adaptation .
Q. How is the structure of this compound confirmed post-synthesis?
X-ray crystallography is the gold standard for structural confirmation. For example, analogous compounds crystallize with distinct molecular orientations (e.g., interplanar angles of 22° and 9° between aromatic and oxadiazole rings) and exhibit hydrogen-bonded networks. SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve torsional angles and bond lengths . Complementary techniques like H/C NMR and HRMS validate purity and functional groups.
Q. What are the key spectral characteristics for identifying this compound?
- NMR : The tert-butyl group appears as a singlet (~1.3 ppm in H NMR, ~30 ppm in C NMR). The oxadiazole ring protons are deshielded (8.5–9.0 ppm for aromatic protons adjacent to the ring).
- MS : Molecular ion peaks [M+H] align with the molecular formula (CHClNO), with fragmentation patterns showing loss of tert-butyl (57 Da) or Cl (35/37 Da).
- IR : Stretching vibrations for C=N (1600–1650 cm) and C-O (1250–1300 cm) confirm the oxadiazole core .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?
- Solvent Choice : DMF enhances acylation efficiency due to its high polarity, but switching to DMA or THF may reduce side reactions.
- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates CDI-mediated activation.
- Temperature Control : Gradual heating (ramping from 80°C to 120°C) minimizes premature cyclization.
- Purification : Flash chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol improves purity .
Q. What methodologies are employed to evaluate its antitumor activity in vitro?
Derivatives of this compound (e.g., 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione) are tested using monolayer cell-survival assays. Protocols include:
- Cell Lines : Panels of 11 cancer cell lines (e.g., CaCo-2, DLD1) treated with serial dilutions (0.1–100 µM).
- IC Determination : MTT assays quantify viability after 72 hours. Data analysis uses nonlinear regression (GraphPad Prism).
- SAR Insights : Modifying the aniline substituent (e.g., chloro vs. nitro) correlates with potency; electron-withdrawing groups enhance activity .
Q. How can computational chemistry aid in understanding its pharmacological interactions?
- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets like tubulin or kinases, using crystal structures (PDB IDs: 1SA0, 3L8P).
- QSAR Models : 3D descriptors (CoMFA, CoMSIA) predict activity trends. For example, steric bulk at the tert-butyl position improves membrane permeability.
- MD Simulations : GROMACS assesses stability in lipid bilayers, informing bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
